molecular formula C11H18N2O2 B12333625 tert-Butyl 3-ethynylpiperazine-1-carboxylate

tert-Butyl 3-ethynylpiperazine-1-carboxylate

Cat. No.: B12333625
M. Wt: 210.27 g/mol
InChI Key: SHCJWUXVYVUARU-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynylpiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an ethynyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethynylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and ethynyl-containing reagents. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The compound can undergo reduction reactions to form saturated piperazine derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl-containing derivatives, saturated piperazine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

tert-Butyl 3-ethynylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-ethylpiperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-ethynylpiperazine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent bonding with target molecules. This feature differentiates it from other piperazine derivatives and enhances its utility in various applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-ethynylpiperazine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h1,9,12H,6-8H2,2-4H3

InChI Key

SHCJWUXVYVUARU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C#C

Origin of Product

United States

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